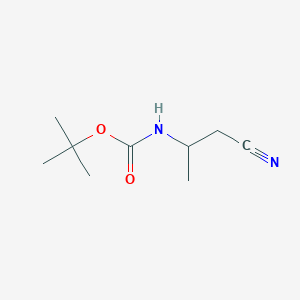![molecular formula C19H16N4 B069394 4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine CAS No. 160522-98-5](/img/structure/B69394.png)
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine, commonly known as DIPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPI has a unique chemical structure that makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The exact mechanism of action of DIPI is not fully understood, however, it is believed to interact with specific enzymes and proteins, leading to various biochemical and physiological effects. DIPI has been shown to inhibit the activity of glycogen synthase kinase-3β by binding to its active site, thereby preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the phosphorylation of tau protein, which is associated with Alzheimer's disease. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Effets Biochimiques Et Physiologiques
DIPI has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPI can inhibit the activity of glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism and insulin signaling. In addition, DIPI has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DIPI in lab experiments is its unique chemical structure, which makes it a valuable tool for research in medicinal chemistry, biochemistry, and pharmacology. DIPI has been shown to exhibit potent inhibitory activity against certain enzymes and proteins, making it a valuable tool for drug discovery and development. However, one of the limitations of using DIPI in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on DIPI. One area of research is the development of new synthetic methods for DIPI, which can improve its yield and purity. Another area of research is the exploration of its potential as an anti-cancer agent, particularly in combination with other drugs. In addition, further studies on its mechanism of action and its potential as a fluorescent probe in bioimaging studies can provide valuable insights into its applications in various fields of research.
Méthodes De Synthèse
DIPI can be synthesized through a multi-step reaction process involving the condensation of 2-phenylpyrimidine-4,6-diamine and 4-(2-bromoethyl)phenyl imidazole. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain a pure form of DIPI.
Applications De Recherche Scientifique
DIPI has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DIPI has been shown to exhibit potent inhibitory activity against certain enzymes such as glycogen synthase kinase-3β, which is associated with several diseases including Alzheimer's disease and diabetes. In addition, DIPI has also been shown to have potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. DIPI has also been studied for its potential as a fluorescent probe in bioimaging studies due to its unique chemical structure.
Propriétés
Numéro CAS |
160522-98-5 |
|---|---|
Nom du produit |
4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
Formule moléculaire |
C19H16N4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenylpyrimidine |
InChI |
InChI=1S/C19H16N4/c1-2-4-15(5-3-1)19-20-11-10-17(23-19)14-6-8-16(9-7-14)18-21-12-13-22-18/h1-11H,12-13H2,(H,21,22) |
Clé InChI |
ZLTFXDQUFZSTKV-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN=C(N1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
160522-98-5 |
Synonymes |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-phenyl-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



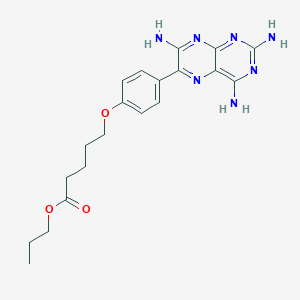
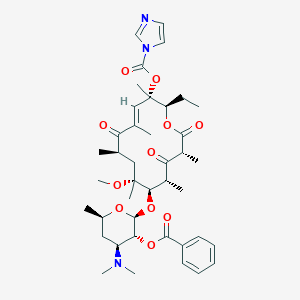
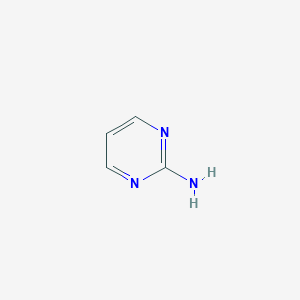
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
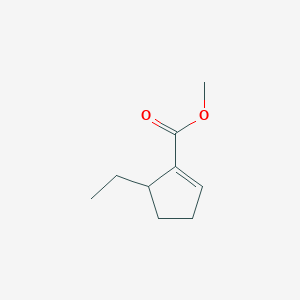
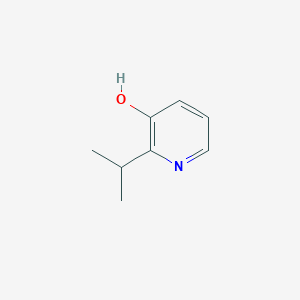
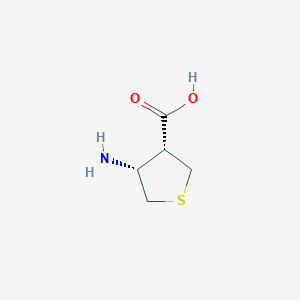
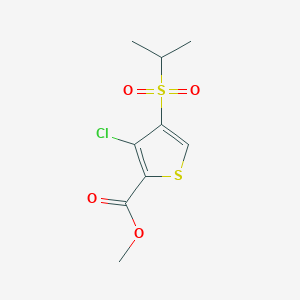
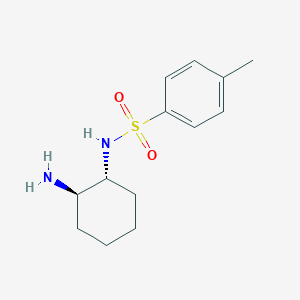
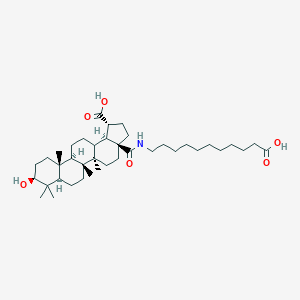
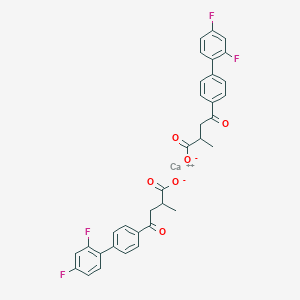
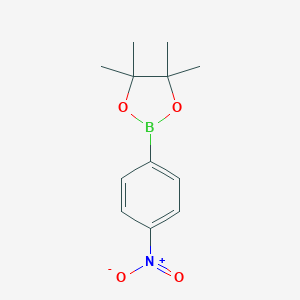
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
